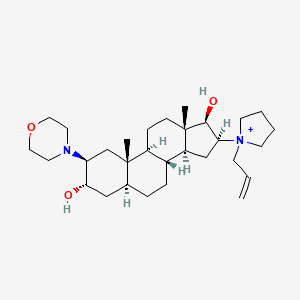![molecular formula C21H14ClN3 B12811985 2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine CAS No. 1835683-68-5](/img/structure/B12811985.png)
2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of biphenyl and phenyl groups attached to the triazine ring, along with a chlorine atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boronic acids as reagents . The reaction conditions are generally mild, making it suitable for large-scale industrial production.
Another method involves the use of Grignard reagents, where the biphenyl and phenyl groups are introduced through nucleophilic substitution reactions . This method requires careful control of reaction conditions, such as temperature and solvent choice, to achieve high yields.
Analyse Chemischer Reaktionen
2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and other reduced products.
Common reagents used in these reactions include palladium catalysts, boronic acids, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it serves as a scaffold for designing drugs with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine can be compared with other similar compounds, such as:
Losartan Related Compound B: Contains a biphenyl group and is used in pharmaceuticals for its antihypertensive properties.
The uniqueness of 2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine lies in its triazine ring, which imparts distinct chemical and biological properties compared to other biphenyl derivatives.
Eigenschaften
CAS-Nummer |
1835683-68-5 |
|---|---|
Molekularformel |
C21H14ClN3 |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
2-chloro-4-phenyl-6-(2-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C21H14ClN3/c22-21-24-19(16-11-5-2-6-12-16)23-20(25-21)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H |
InChI-Schlüssel |
HTWLQPULKVXSBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NC(=NC(=N3)C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)









![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B12811978.png)
